molecular formula C11H12F3N3 B2544470 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile CAS No. 1006319-21-6

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile

Cat. No.: B2544470
CAS No.: 1006319-21-6
M. Wt: 243.233
InChI Key: VUKUFSQPQOFDSU-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile is a compound of significant interest due to its unique molecular structure and diverse range of applications. The combination of cyclopropyl, trifluoromethyl, and pyrazole functional groups, along with the nitrile and methyl substituents, makes it a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves multi-step processes. A common synthetic route starts with the cyclopropylation of suitable precursors, followed by the formation of the pyrazole ring. The introduction of the trifluoromethyl group can be achieved via nucleophilic or electrophilic trifluoromethylation. Finally, the nitrile and methyl substituents are incorporated using nitrile-forming and methylation reactions under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. High-throughput screening of catalysts and solvents can also improve the process scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can participate in various reactions including:

  • Oxidation: : Forms oxidized products in the presence of strong oxidizing agents.

  • Reduction: : Can be reduced to simpler hydrocarbons under specific conditions.

  • Substitution: : Undergoes nucleophilic and electrophilic substitution, depending on the reaction partners.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, hydrogenation with metal catalysts.

  • Substitution: : Halides, alkylating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products depend on the type of reaction but may include:

  • Oxidation: : Ketones, alcohols.

  • Reduction: : Amines, hydrocarbons.

  • Substitution: : Various substituted pyrazoles.

Scientific Research Applications

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile finds applications in multiple domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of agrochemicals and materials science.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the pyrazole ring can form hydrogen bonds with biological targets, influencing signal transduction pathways.

Comparison with Similar Compounds

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile is unique due to its combination of functional groups:

  • Similar Compounds: : 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanoic acid, 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropylamine.

  • Uniqueness: : The presence of a nitrile group distinguishes it from others, enhancing its reactivity and application potential.

This compound’s versatility makes it a cornerstone in modern research, paving the way for new scientific discoveries and innovations.

Properties

IUPAC Name

3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c1-7(5-15)6-17-10(11(12,13)14)4-9(16-17)8-2-3-8/h4,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKUFSQPQOFDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=CC(=N1)C2CC2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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